N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide
Description
N-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide is a synthetic imidazo[1,2-a]pyridine derivative characterized by a fluorophenyl substituent at the 2-position of the imidazo-pyridine core and a phenylacetamide group at the 3-position.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-17-11-9-16(10-12-17)20-21(25-13-5-4-8-18(25)23-20)24-19(26)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINQBLWGUPFTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with α-Haloketones
A common approach involves reacting 2-amino-4-fluorophenylpyridine with α-bromoacetophenone derivatives. For example:
- 2-Amino-4-fluorophenylpyridine is treated with α-bromoacetophenone in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours.
- The reaction proceeds via nucleophilic substitution, forming the imidazo ring through cyclization.
- Yields range from 60–75%, with purity dependent on recrystallization solvents such as ethanol or ethyl acetate.
Multicomponent Reactions (MCRs)
Three-component reactions offer a one-pot alternative:
- A mixture of 4-fluorobenzaldehyde , 2-aminopyridine , and phenylacetylene in the presence of a Cu(I) catalyst generates the imidazo[1,2-a]pyridine core via oxidative coupling.
- This method achieves regioselectivity and reduces step count, though yields are moderate (50–65%).
Functionalization at the 3-Position: Introducing Phenylacetamide
The 3-position of imidazo[1,2-a]pyridines is highly reactive, enabling diverse functionalization. For the target compound, acylation or glyoxylamide-based strategies are pivotal.
Direct Acylation via Nucleophilic Substitution
- 3-Bromoimidazo[1,2-a]pyridine intermediates are prepared by brominating the core using NBS (N-bromosuccinimide) in DCM.
- The bromide is displaced by 2-phenylacetamide under Pd-catalyzed Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C).
- Yields: 40–55%, with challenges in eliminating homocoupling byproducts.
Glyoxylamide Condensation and Reduction (Adapted from EP1539751B1)
This patent-derived method offers higher efficiency:
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is reacted with N-phenylglyoxylamide hemi-hydrate in methyl isobutyl ketone (MIBK) at 60–80°C, forming a hydroxyamide intermediate.
- The intermediate is treated with phosphorus tribromide (PBr₃) in MIBK, precipitating a phosphorous salt.
- Hydrolysis of the salt with aqueous NaOH yields N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide .
- Key advantages:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Direct Acylation | 40–55 | 85–90 | Moderate | Byproduct formation, costly ligands |
| Glyoxylamide Reduction | 68–72 | >98 | High | Requires PBr₃ handling |
| Multicomponent Reaction | 50–65 | 80–88 | Low | Regioselectivity challenges |
Optimization and Green Chemistry Considerations
Solvent Selection
Catalytic Improvements
- Magnetic Fe₃O₄ nanoparticles (from ACS Omega) reduce metal leaching in coupling reactions, though applicability to this compound requires further study.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at the 2-, 3-, and 6-positions influencing physicochemical properties, bioavailability, and target affinity. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Fluorophenyl vs. Methylphenyl : The 4-fluorophenyl group in the target compound (vs. 4-methylphenyl in MM0333.02) increases electronegativity and membrane permeability, critical for CNS penetration .
- Chloro Substituents : Chlorination at the 6-position (e.g., in and ) correlates with enhanced receptor binding but may reduce metabolic stability due to steric hindrance .
Functional Group Modifications: Acetamide Derivatives: The phenylacetamide moiety in the target compound (vs. Ester vs. Amide: Methyl ester analogs (e.g., MM0333.04) exhibit lower bioavailability compared to acetamide derivatives due to esterase susceptibility .
Pharmacological Potential: Compounds with fluorinated substituents (e.g., IP-5 and the target compound) show promise in anti-inflammatory and neuroprotective applications, as fluorination often enhances both potency and pharmacokinetics . Anti-inflammatory activity is notably higher in derivatives with trifluoromethyl or methoxybenzyl groups (e.g., ), suggesting that further functionalization of the target compound could optimize efficacy.
Q & A
Basic Research Questions
Q. How can multi-step synthetic routes for N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide be optimized to improve yield and purity?
- Methodology :
- Stepwise optimization : Each synthetic step (e.g., cyclization, amidation, fluorophenyl substitution) requires independent optimization. For example, adjusting reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometry of intermediates can enhance yield .
- Catalyst selection : Use of catalysts like triethylamine or DMF as a solvent can improve reaction efficiency, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity intermediates and final products. Monitoring via TLC and NMR ensures structural fidelity .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : 1H/13C NMR resolves signals for the fluorophenyl, imidazo[1,2-a]pyridine, and acetamide moieties. For example, coupling constants in aromatic regions verify substitution patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 394.4 for C21H16F2N4O2) and detects isotopic peaks (e.g., fluorine signatures) .
- X-ray crystallography : If crystalline, this provides unambiguous confirmation of the 3D structure, particularly for imidazo[1,2-a]pyridine core geometry .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodology :
- Kinase inhibition assays : Use fluorescence-based or radiometric assays to test binding to kinases (e.g., EGFR, JAK2), given the compound’s structural similarity to kinase inhibitors .
- Cellular viability assays : Employ MTT or ATP-luminescence assays in cancer cell lines to assess cytotoxicity and IC50 values .
- Protein binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for target proteins .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., imidazo[1,2-a]pyridine cyclization) be elucidated?
- Methodology :
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in precursors to study rate-determining steps .
- Computational modeling : Density functional theory (DFT) calculations map transition states and activation energies. For example, ICReDD’s quantum chemical reaction path searches predict intermediates .
- Trapping experiments : Add radical scavengers or nucleophiles during cyclization to identify reactive intermediates .
Q. What computational strategies can predict off-target interactions or metabolic stability?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to non-target proteins (e.g., cytochrome P450 enzymes) and assess metabolic liability .
- ADMET prediction : Tools like SwissADME or pkCSM estimate permeability, solubility, and toxicity profiles .
- Machine learning : Train models on imidazo[1,2-a]pyridine datasets to predict bioavailability or off-target effects .
Q. How can contradictory data in biological activity (e.g., varying IC50 values across studies) be resolved?
- Methodology :
- Standardized protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal assays : Validate results using independent methods (e.g., SPR vs. ITC for binding affinity) .
- Meta-analysis : Compare datasets across studies to identify outliers or confounding factors (e.g., solvent effects on compound stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
